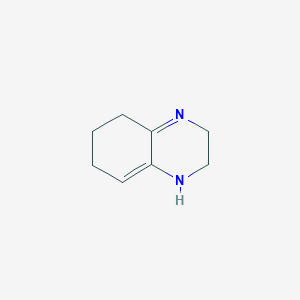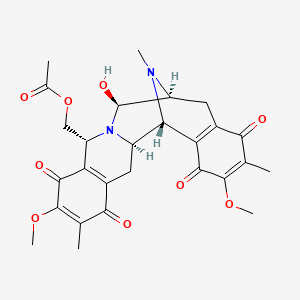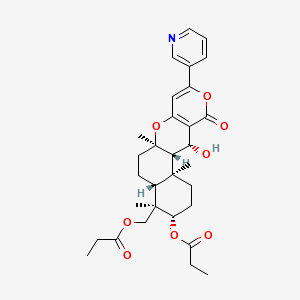
Pyripyropene N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyripyropene N is a natural product found in Aspergillus fumigatus with data available.
Applications De Recherche Scientifique
Insecticidal Activity
Pyripyropene A (PP-A), a related compound, is a secondary metabolite produced by filamentous fungi, demonstrating insecticidal activity against agricultural pests. Synthesized derivatives also exhibit a narrow insecticidal spectrum but possess high activities against sucking pests. PP-A and its derivatives are considered environmentally friendly and represent a new generation of insecticides. This research suggests the potential of pyripyropene compounds, including Pyripyropene N, in agricultural applications for pest control with low eco-toxicological impact (Goto et al., 2019).
Biomedical Research
Pyripyropenes have shown inhibitory activity against acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. This inhibition suggests a potential application in developing cholesterol-lowering or anti-atherosclerotic agents. For instance, pyripyropene A is known to strongly and selectively inhibit the isozyme sterol O-acyltransferase 2 (SOAT2), making it a candidate for dyslipidemia and atherosclerotic disease treatment research (Ohtawa et al., 2018).
Synthesis and Structural Analysis
The design and synthesis of pyripyropene A-based compounds involve structural modifications to enhance selectivity and activity against target enzymes. For example, simplifying the A-ring structure in pyripyropene derivatives has led to compounds with potent activity and selectivity, highlighting the importance of structural analysis in developing more effective and selective agents (Zhan et al., 2016).
Propriétés
Formule moléculaire |
C31H39NO8 |
|---|---|
Poids moléculaire |
553.6 g/mol |
Nom IUPAC |
[(1S,2S,5S,6R,7R,10R,18R)-18-hydroxy-2,6,10-trimethyl-16-oxo-5-propanoyloxy-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl propanoate |
InChI |
InChI=1S/C31H39NO8/c1-6-23(33)37-17-30(4)21-10-13-31(5)27(29(21,3)12-11-22(30)39-24(34)7-2)26(35)25-20(40-31)15-19(38-28(25)36)18-9-8-14-32-16-18/h8-9,14-16,21-22,26-27,35H,6-7,10-13,17H2,1-5H3/t21-,22+,26+,27-,29+,30+,31-/m1/s1 |
Clé InChI |
JXQHKJNUBWQYRK-VDRJQMDKSA-N |
SMILES isomérique |
CCC(=O)OC[C@]1([C@@H]2CC[C@@]3([C@@H]([C@]2(CC[C@@H]1OC(=O)CC)C)[C@H](C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)C |
SMILES canonique |
CCC(=O)OCC1(C2CCC3(C(C2(CCC1OC(=O)CC)C)C(C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)C |
Synonymes |
pyripyropene N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(S)-cyclopropyl-(3-fluorophenyl)methyl]-3-[[methyl(methylsulfonyl)amino]methyl]-2-phenylquinoline-4-carboxamide](/img/structure/B1245555.png)
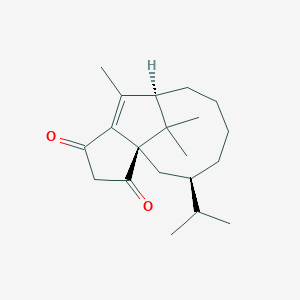
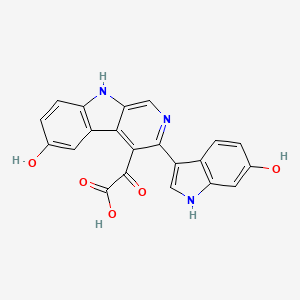
![(1S,2S,3R,5R,8S,9S,10S,11R)-3,11-bis(hydroxymethyl)-4,7,12,14-tetraoxadispiro[4.2.48.25]tetradecane-1,2,9,10-tetrol](/img/structure/B1245558.png)
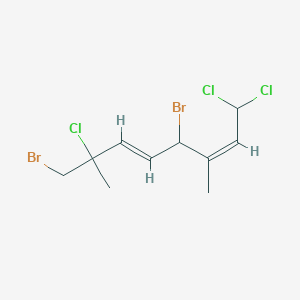
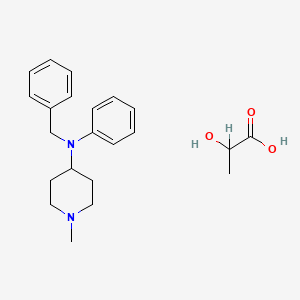
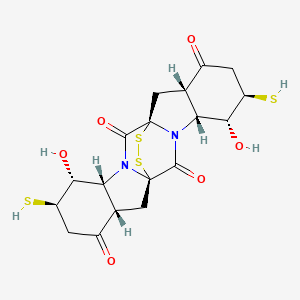
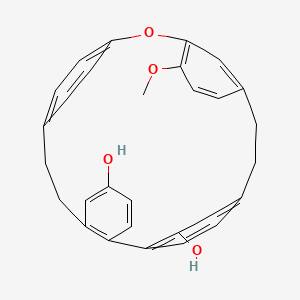
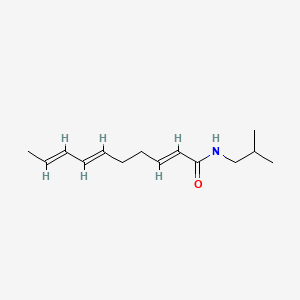
![(1S,4E,6S,7R,8S,10E,12S,13S,16S,17S)-17-benzyl-7,13-dihydroxy-6,8,14,15-tetramethyl-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10,14-triene-3,19-dione](/img/structure/B1245567.png)
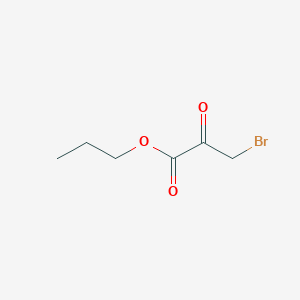
![2-[(1E,3R,4S,8R,9R,10R,11S,14S)-8-[(2S,3R,4S,5R,6R)-4-acetyloxy-3,5-dihydroxy-6-(2-methylbut-3-en-2-yloxymethyl)oxan-2-yl]oxy-4,9-dihydroxy-14-(methoxymethyl)-3,10-dimethyl-6-tricyclo[9.3.0.03,7]tetradeca-1,6-dienyl]propyl acetate](/img/structure/B1245570.png)
